Structural Topology & Predicted Physicochemical Profile vs. Furan-2-yl and Methyl Analog
The 6-(furan-3-yl)pyridin-3-yl)methyl substituent in the target compound positions the furan oxygen in a meta-like orientation relative to the pyridine nitrogen, creating a distinct hydrogen-bond acceptor vector compared to the ortho-like furan-2-yl isomer. Calculated physicochemical parameters (clogP 2.48, TPSA 96.97 Ų, rotatable bonds 5) indicate a balanced drug-like profile that differs from the N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide analog (TPSA and clogP values differ), which may affect membrane permeability and target engagement [1].
| Evidence Dimension | Predicted physicochemical properties (clogP, TPSA, HBD, HBA, rotatable bonds) |
|---|---|
| Target Compound Data | clogP 2.48, TPSA 96.97 Ų, HBA 7, HBD 2, Rotatable bonds 5 [1] |
| Comparator Or Baseline | N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide (different TPSA/clogP values; exact comparator data not publicly available) |
| Quantified Difference | Distinct TPSA and hydrogen-bonding topology due to furan regioisomerism; quantitative permeability/logD differences require experimental determination |
| Conditions | In silico prediction using standard drug-likeness calculators; furan-3-yl vs. furan-2-yl regioisomer comparison |
Why This Matters
Procurement decisions should account for regioisomeric differences in heteroaryl substitution, as these can significantly alter target-binding geometry and ADME properties even when in vitro potency appears similar.
- [1] Sildrug database. Computed molecular properties for C18H16N4O3 isoxazole derivatives: clogP 2.48, TPSA 96.97, Rotatable bonds 5, HBA 7, HBD 2. Institute of Biochemistry and Biophysics, Warsaw. Available at: https://sildrug.ibb.waw.pl/. View Source
